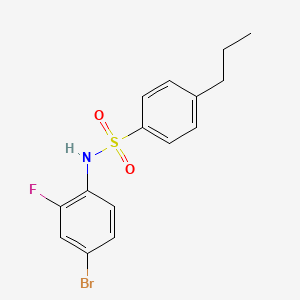
N-(4-bromo-2-fluorophenyl)-4-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-4-propylbenzenesulfonamide is an organic compound with the molecular formula C15H16BrFNO2S This compound is characterized by the presence of a bromine atom, a fluorine atom, and a propyl group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-4-propylbenzenesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with 4-propylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms allows the compound to form strong interactions with proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the sulfonamide group.
N-(4-fluorophenyl)-2-bromoacetamide: Contains a bromoacetamide group instead of the propylbenzenesulfonamide group.
Uniqueness
N-(4-bromo-2-fluorophenyl)-4-propylbenzenesulfonamide is unique due to the combination of the bromine, fluorine, and sulfonamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15BrFNO2S |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-propylbenzenesulfonamide |
InChI |
InChI=1S/C15H15BrFNO2S/c1-2-3-11-4-7-13(8-5-11)21(19,20)18-15-9-6-12(16)10-14(15)17/h4-10,18H,2-3H2,1H3 |
InChI Key |
PFRZVGGSZUVZFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


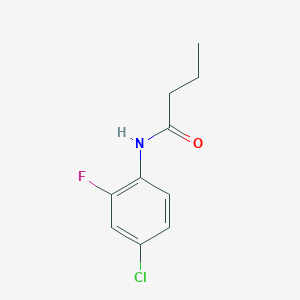
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B14930950.png)
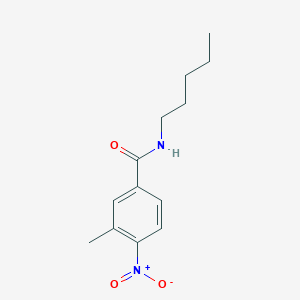
![N-cyclohexyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14930965.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B14930972.png)
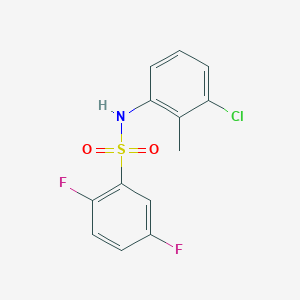
![4-[(5-chlorothiophen-2-yl)methyl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B14931011.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane](/img/structure/B14931012.png)
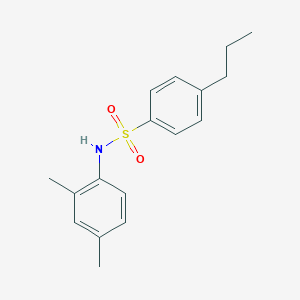
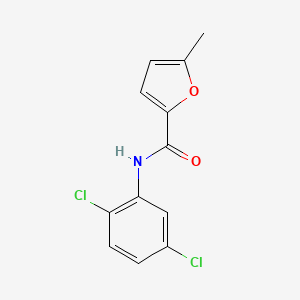
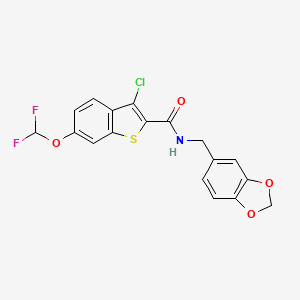
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B14931025.png)
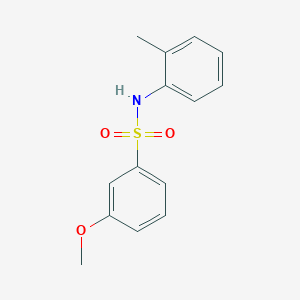
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14931048.png)
